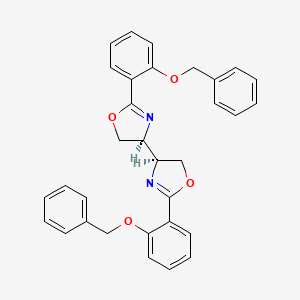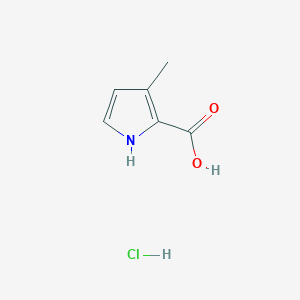
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7NO2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under acidic conditions to yield the desired pyrrole derivative . The reaction conditions often include the use of a catalyst such as iron (III) chloride and a solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
化学反応の分析
Types of Reactions
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrole-2-methanol derivatives.
科学的研究の応用
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function .
類似化合物との比較
Similar Compounds
- 2-Methyl-1H-pyrrole-3-carboxylic acid
- 1-Methyl-2-pyrrolecarboxylic acid
- Pyrrole-3-carboxylic acid
Uniqueness
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific derivatives and in applications where precise molecular interactions are required .
特性
分子式 |
C6H8ClNO2 |
|---|---|
分子量 |
161.58 g/mol |
IUPAC名 |
3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h2-3,7H,1H3,(H,8,9);1H |
InChIキー |
HXJCKYRKQXIFKH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
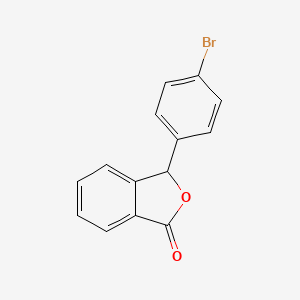

![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
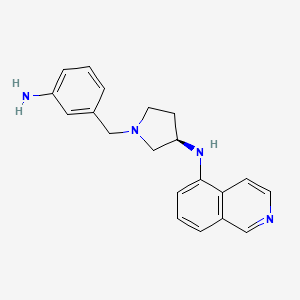
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)
![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)

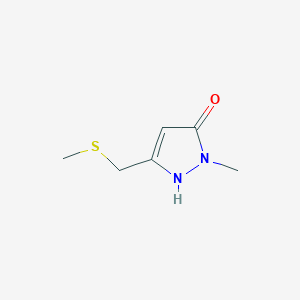

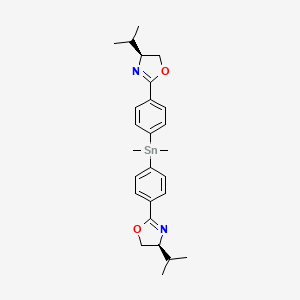
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)

